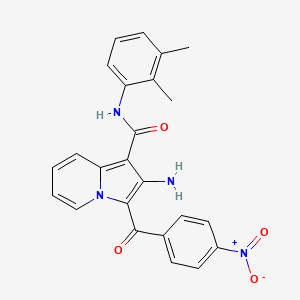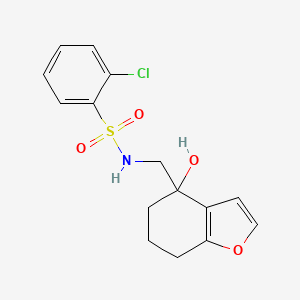
(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)(2-(methylthio)pyridin-3-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)(2-(methylthio)pyridin-3-yl)methanone: is a complex organic compound featuring a triazole ring, a pyrrolidine ring, and a methylthio-substituted pyridine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the triazole ring. One common method is the Huisgen cycloaddition reaction, which involves the reaction of an azide with an alkyne under copper(I) catalysis to form the triazole ring. The pyrrolidine ring can be introduced through a subsequent cyclization reaction, and the methylthio-pyridine moiety can be attached via nucleophilic substitution reactions.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The sulfur atom in the methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: : The triazole ring can be reduced to form a corresponding amine.
Substitution: : The pyridine ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide (H₂O₂) and meta-chloroperoxybenzoic acid (m-CPBA).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: : Electrophilic substitution reactions can be facilitated by using strong acids or Lewis acids.
Major Products Formed
Oxidation: : Sulfoxides or sulfones.
Reduction: : Amines.
Substitution: : Various substituted pyridines.
Aplicaciones Científicas De Investigación
Chemistry: : It can be used as a building block for the synthesis of more complex molecules.
Biology: : Its triazole and pyridine moieties make it a candidate for biological studies, including enzyme inhibition and receptor binding.
Medicine: : The compound may have pharmacological properties, such as antimicrobial or antioxidant activity.
Industry: : It can be used in the development of new materials or as an intermediate in organic synthesis.
Mecanismo De Acción
The mechanism by which this compound exerts its effects depends on its specific application. For example, in biological systems, it may interact with enzymes or receptors through binding interactions. The triazole ring can form hydrogen bonds, while the pyridine ring can engage in π-π interactions.
Comparación Con Compuestos Similares
This compound is unique due to its combination of triazole, pyrrolidine, and methylthio-pyridine moieties. Similar compounds include:
Triazole derivatives: : Often used in pharmaceuticals and agrochemicals.
Pyridine derivatives: : Common in organic synthesis and material science.
Pyrrolidine derivatives: : Found in various biologically active molecules.
Propiedades
IUPAC Name |
(2-methylsulfanylpyridin-3-yl)-[3-(triazol-2-yl)pyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5OS/c1-20-12-11(3-2-5-14-12)13(19)17-8-4-10(9-17)18-15-6-7-16-18/h2-3,5-7,10H,4,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRBHNMHGUKGPNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC=N1)C(=O)N2CCC(C2)N3N=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[4-[2-(4-fluorophenyl)ethyl]piperazin-1-yl]prop-2-en-1-one](/img/structure/B2921875.png)
![(2E)-2-cyano-3-[5-(2-methylcyclopropyl)furan-2-yl]-N-(3-nitrophenyl)prop-2-enamide](/img/structure/B2921878.png)
![2-Chloro-4-[(dimethylamino)methyl]phenol](/img/structure/B2921879.png)
![3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propanehydrazide](/img/structure/B2921880.png)
![4-fluoro-N-{1-[4-(2-methoxyphenyl)piperazin-1-yl]-1-(thiophen-2-yl)propan-2-yl}benzene-1-sulfonamide](/img/structure/B2921881.png)
![1-(3-bromophenyl)-3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,4-dihydropyridazin-4-one](/img/structure/B2921882.png)
![2-chloro-N-methyl-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2921883.png)
![Methyl 2-[1-[2-[(1-cyano-1-cyclopropylethyl)amino]-2-oxoethyl]piperidin-2-yl]acetate](/img/structure/B2921886.png)
![1-(4-methylpiperidin-1-yl)-2-({4-[(2-phenylethyl)amino]quinazolin-2-yl}sulfanyl)ethan-1-one](/img/structure/B2921887.png)


![N-(4-{[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]sulfamoyl}phenyl)acetamide](/img/structure/B2921896.png)
